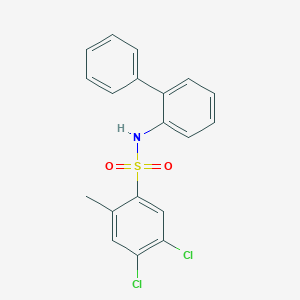
(3-Acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate, also known as ACPCD, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound is a member of the sulfonate ester family and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of (3-Acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate is not fully understood, but it is believed to act by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, (3-Acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Research has shown that (3-Acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate has a number of biochemical and physiological effects. For example, it has been shown to reduce inflammation in animal models of arthritis and to improve cognitive function in animal models of Alzheimer's disease. Additionally, (3-Acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate has been shown to have a protective effect on dopaminergic neurons in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
(3-Acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate has a number of advantages for use in lab experiments. For example, it is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal studies. However, there are also some limitations to its use. For example, it is not very soluble in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on (3-Acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate. For example, further studies could be conducted to better understand its mechanism of action and to identify potential targets for therapeutic intervention. Additionally, studies could be conducted to investigate its potential use in other neurological disorders, such as Huntington's disease and multiple sclerosis. Finally, research could be conducted to develop more effective methods for administering (3-Acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate in experimental settings.
Méthodes De Synthèse
The synthesis of (3-Acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 3-acetylphenol in the presence of a base such as triethylamine. This reaction results in the formation of (3-Acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate as a white solid, which can be purified through recrystallization.
Applications De Recherche Scientifique
(3-Acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate has been studied for its potential applications in the field of medicine. Specifically, research has focused on its ability to act as an anti-inflammatory agent and as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(3-acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO6S/c1-10(18)11-5-4-6-12(7-11)23-24(19,20)16-9-14(21-2)13(17)8-15(16)22-3/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTSLUICVIZKPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-6-methoxybenzo[D]thiazol-2-amine hbr](/img/structure/B7451456.png)
![4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}but-2-ynoic acid](/img/structure/B7451458.png)




![4-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylbenzenesulfonamide](/img/structure/B7451510.png)






